Vinblastine Impurity B

Analytical Chemistry Pharmaceutical Impurity Profiling LC-MS Method Development

Vinblastine Impurity B (CAS 61936-68-3), chemically designated as Vinblastine N-oxide or Vincaleukoblastine, 6′-oxide, is a structurally characterized vinca alkaloid impurity with molecular formula C46H58N4O10 and a molecular weight of approximately 827.0 g/mol. It is formed through oxidative modification of the indole nitrogen atom within the vinblastine scaffold and is routinely observed in vinblastine active pharmaceutical ingredient (API) batches and formulations.

Molecular Formula C46H58N4O10
Molecular Weight 827.0 g/mol
CAS No. 61936-68-3
Cat. No. B10860798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinblastine Impurity B
CAS61936-68-3
Molecular FormulaC46H58N4O10
Molecular Weight827.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
InChIInChI=1S/C46H58N4O10/c1-8-42(54)23-28-24-45(40(52)58-6,36-30(15-20-50(56,25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)57-5)48(4)38-44(31)17-19-49-18-12-16-43(9-2,37(44)49)39(60-27(3)51)46(38,55)41(53)59-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-,50-/m0/s1
InChIKeyJJNRGDILJOBAEK-FFFVJEPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinblastine Impurity B (CAS 61936-68-3): Chemical Identity and Regulatory Role in Vinca Alkaloid Quality Control


Vinblastine Impurity B (CAS 61936-68-3), chemically designated as Vinblastine N-oxide or Vincaleukoblastine, 6′-oxide, is a structurally characterized vinca alkaloid impurity with molecular formula C46H58N4O10 and a molecular weight of approximately 827.0 g/mol [1]. It is formed through oxidative modification of the indole nitrogen atom within the vinblastine scaffold and is routinely observed in vinblastine active pharmaceutical ingredient (API) batches and formulations [2]. As a pharmacopoeia-listed related substance, it serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during abbreviated new drug application (ANDA) and commercial production of Vinblastine Sulfate, with possible traceability to USP or EP standards [3].

Why Generic Vinblastine Impurity Reference Standards Cannot Substitute for Vinblastine Impurity B in Critical Analytical Workflows


Vinblastine Impurity B is not a generic vinca alkaloid impurity but a specific N-oxide species with a distinct molecular mass (∼827 Da versus ∼811 Da for vinblastine free base) and chromatographic retention behavior that differentiates it from other process-related impurities such as Vinblastine Impurity A (desacetylvinblastine) or EP Impurity C (N-desmethyl vinblastine) [1]. Pharmacopoeial specifications enforce individual impurity identification and quantification thresholds—unspecified impurities must be reported when exceeding approximately 0.05% and qualified per ICH Q3A/Q3B guidelines . Using an uncharacterized or structurally mismatched reference standard risks misidentification of the N-oxide peak, leading to inaccurate purity assessment, failed ANDA submission batches, or erroneous stability-indicating assay results. Furthermore, Vinblastine Impurity B holds a unique FDA orphan drug designation (as Vinblastine N-Oxide/CPD100) for pancreatic cancer, a regulatory status absent from its closely related impurity analogs [2].

Quantitative Differentiation Evidence for Vinblastine Impurity B (61936-68-3) Against Closest Analogs


Molecular Formula and Mass Differentiation Versus Vinblastine Free Base (CAS 865-21-4)

Vinblastine Impurity B (C46H58N4O10; MW 826.99 g/mol) differs from the parent drug vinblastine free base (C46H58N4O9; MW 810.97 g/mol) by the addition of one oxygen atom at the N-oxide position [1]. This +16 Da mass shift translates to a molecular weight increase from 810.97 to 827.0 g/mol (approximately +2.0%), which is readily distinguishable by high-resolution mass spectrometry (HRMS) and provides the basis for selective ion monitoring in LC-MS/MS impurity profiling methods [2]. In contrast, Vinblastine Impurity A (desacetylvinblastine) differs by -42 Da (loss of acetyl group), and EP Impurity C (N-desmethyl vinblastine; CAS 18172-50-4) differs by -14 Da, making each impurity spectrometrically separable [3].

Analytical Chemistry Pharmaceutical Impurity Profiling LC-MS Method Development

ICH-Compliant Impurity Reporting and Qualification Thresholds for Vinblastine API Quality Control

Typical vinblastine API specifications list known related substances with individual limit controls: vincristine ≤0.5%, desacetylvinblastine ≤0.2%, catharanthine ≤0.1%, vindoline ≤0.1%, leurosine ≤0.1%, with total related compounds and impurities commonly limited to ≤1.0% by weight . Vinblastine Impurity B, as an unspecified individual impurity, triggers mandatory reporting and identification when present at levels exceeding approximately 0.05% relative to the API, per ICH Q3A and Q3B principles . This 0.05% reporting threshold is identical across all unspecified vinblastine impurities; however, the oxidative formation mechanism of Impurity B—arising from N-oxidation during synthesis or storage—makes it a degradation-specific marker that non-N-oxide impurities (e.g., Impurity A or C, which arise from deacetylation or demethylation pathways) cannot serve as surrogates for in forced degradation and stability studies [1].

Quality Control ICH Q3A/Q3B Pharmacopoeial Compliance

Hypoxia-Activated Prodrug Mechanism: Vinblastine Impurity B Exhibits Tumor-Selective Activation Absent from Parent Vinblastine

Vinblastine Impurity B (Vinblastine N-oxide, CPD100) functions as a hypoxia-activated prodrug (HAP) that undergoes selective bioreduction to the active cytotoxic agent vinblastine specifically under low-oxygen (hypoxic) conditions characteristic of solid tumors [1]. In preclinical testing, unformulated Vinblastine N-oxide demonstrated a rapid systemic clearance half-life of less than 30 minutes, a pharmacokinetic property that distinguishes it from vinblastine (which has a terminal half-life of approximately 24.8 hours in humans) and drives the need for liposomal encapsulation to achieve therapeutic tumoral exposure [2]. This hypoxia-dependent activation mechanism is absent in vinblastine free base and in other vinblastine impurities (e.g., Impurity A, Impurity C), none of which are reported to exhibit selective bioreductive activation or to be under investigation as HAP prodrug candidates [3].

Prodrug Hypoxia-Activated Pancreatic Cancer Tumor Microenvironment

FDA Orphan Drug Designation for Pancreatic Cancer Confers a Regulatory Differentiation Absent from Other Vinblastine Impurities

Vinblastine N-Oxide (CPD100, Vinblastine Impurity B) received FDA Orphan Drug Designation on October 12, 2022, for the treatment of pancreatic cancer, sponsored by Cascade Prodrug, Inc. [1]. This designation is exclusive to the N-oxide form; no other vinblastine-related impurity—including Vinblastine Impurity A, Impurity C (N-desmethyl vinblastine), Impurity J (methyl vinblastine iodide salt), vinamidine (CAS 58511-83-4), or the vinblastine dichloromethane adduct—holds any orphan drug designation or is under active investigation as a standalone therapeutic candidate . The orphan designation provides potential market exclusivity benefits and underscores a pipeline differentiation that procurement teams in integrated pharma R&D organizations should factor into sourcing decisions, particularly when reference standards may be needed across both QC and preclinical development workflows [2].

Orphan Drug Pancreatic Cancer Regulatory Exclusivity Drug Repurposing

High-Value Application Scenarios for Vinblastine Impurity B (CAS 61936-68-3) in Pharmaceutical Research and Industrial Quality Control


Stability-Indicating HPLC Method Development with Oxidative Degradation Pathway Monitoring

Vinblastine Impurity B serves as a critical system suitability marker in stability-indicating HPLC methods, specifically tracking oxidative degradation of vinblastine API. Its unique N-oxide chemical origin—formation via oxidation of the indole nitrogen—enables detection of oxidative stress conditions (e.g., peroxide exposure, photolytic degradation) that Impurity A (desacetylvinblastine, a hydrolytic marker) and Impurity C (N-desmethyl vinblastine) do not report [1]. Analytical laboratories can use the characterized reference standard to establish relative retention time (RRT) and relative response factor (RRF) values, enabling accurate quantification at the ICH Q3B reporting threshold of 0.05% .

ANDA Submission Impurity Profiling and Regulatory Dossier Preparation for Vinblastine Sulfate Generic Products

For generic pharmaceutical manufacturers preparing ANDA submissions for Vinblastine Sulfate, Vinblastine Impurity B reference standard is indispensable for demonstrating analytical method specificity and for qualifying impurity levels per ICH Q3A/Q3B. The standard, supplied with a detailed Structure Elucidation Report (SER) and full characterization data including NMR and MS, provides the necessary traceability to USP or EP pharmacopoeial standards required by FDA reviewers [1]. The availability of comprehensive characterization documentation for Impurity B reduces the risk of ANDA deficiency letters related to impurity identification, a direct procurement consideration for regulatory affairs teams .

Hypoxia-Activated Prodrug Preclinical Development Leveraging the CPD100 (Vinblastine N-Oxide) Orphan Drug Candidate

Research organizations investigating tumor-selective drug delivery can leverage Vinblastine Impurity B as a research-grade starting material for hypoxia-activated prodrug formulation studies. The compound's established identity as CPD100, with demonstrated hypoxia-dependent conversion to vinblastine and an unformulated half-life of less than 30 minutes, provides a validated chemical starting point for liposomal or nanoparticle encapsulation strategies targeting pancreatic ductal adenocarcinoma (PDAC) [1]. The FDA orphan drug designation further increases the translational relevance of using authentic Vinblastine N-oxide reference material in preclinical pharmacology and toxicology studies .

Cross-Validation of LC-MS/MS Methods for Simultaneous Quantification of Multiple Vinca Alkaloid Impurities

In multi-impurity LC-MS/MS profiling methods, Vinblastine Impurity B serves as a distinct mass-spectrometric anchor point owing to its +16 Da mass shift relative to the parent vinblastine ion. This enables method developers to use the N-oxide impurity as a positive control for assessing MS ionization efficiency and chromatographic resolution between closely eluting impurity peaks (e.g., Impurity A at -42 Da, Impurity C at -14 Da, and Impurity B at +16 Da) in a single analytical run [1]. The orthogonal confirmation provided by the N-oxide's unique fragmentation pattern in MS/MS further enhances method specificity for regulatory submission .

Quote Request

Request a Quote for Vinblastine Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.